Hydrogen fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

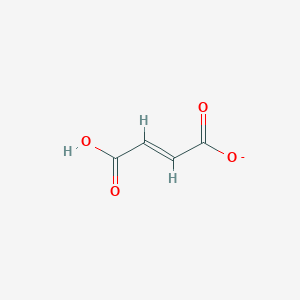

Fumarate(1-) is a hydrogen butenedioate obtained by deprotonation of one of the carboxy groups of fumaric acid. It has a role as a fundamental metabolite. It is a conjugate base of a fumaric acid. It is a conjugate acid of a fumarate(2-).

科学的研究の応用

Veterinary Medicine

Hydrogen fumarate has been investigated as a prodrug in veterinary medicine. A study characterized valnemulin this compound, demonstrating its stability and efficacy against Actinobacillus pleuropneumoniae-induced pneumonia in mice. The results indicated that valnemulin this compound exhibited higher effectiveness compared to its hydrochloride counterpart, suggesting its potential as a veterinary drug with enhanced stability under light exposure .

Table 1: Comparison of Valnemulin this compound and Valnemulin Hydrochloride

| Property | Valnemulin this compound | Valnemulin Hydrochloride |

|---|---|---|

| Stability under light | Stable | Degrades |

| Efficacy in trials | Higher | Lower |

| Crystallinity | High | Moderate |

Treatment of Chronic Diseases

Fumarates, including this compound derivatives, have been explored for their therapeutic benefits in treating chronic diseases such as psoriasis and multiple sclerosis. Their antioxidative, immunomodulatory, and neuroprotective properties make them candidates for broader applications beyond these conditions. Recent studies have indicated potential uses in treating neurological disorders like Parkinson's disease and Alzheimer's disease, as well as cardiovascular diseases .

Table 2: Therapeutic Applications of Fumarates

| Condition | Current Use | Potential Future Use |

|---|---|---|

| Psoriasis | FDA-approved | - |

| Multiple Sclerosis | FDA-approved | - |

| Neurological Disorders | - | Parkinson's, Alzheimer's |

| Cardiovascular Diseases | - | Myocardial infarction |

Enhancing Rumen Fermentation

Research has shown that this compound can improve rumen fermentation parameters by decreasing hydrogen accumulation in livestock. This application is particularly relevant in optimizing feed efficiency and promoting healthier livestock growth .

Table 3: Effects of this compound on Rumen Fermentation

| Parameter | Control Group | This compound Group |

|---|---|---|

| Hydrogen Accumulation | High | Low |

| Propionate Concentration | Moderate | Increased |

Veterinary Drug Efficacy

A pivotal study evaluated the efficacy of valnemulin this compound in treating pneumonia caused by Actinobacillus pleuropneumoniae in mice. The study utilized various analytical techniques including optical microscopy and infrared spectroscopy to assess the physical and chemical properties of the prodrug, confirming its high stability and effectiveness compared to traditional formulations .

Chronic Disease Management

Emerging literature highlights the role of fumarates in managing chronic pain conditions through their ability to activate cellular pathways that mitigate oxidative stress. A recent study demonstrated that monomethyl fumarate, a metabolite of this compound derivatives, effectively induced NRF2 nuclear translocation, a key factor in reducing oxidative damage .

化学反応の分析

Fumarate Addition Reaction in Anaerobic Biodegradation

Hydrogen fumarate is central to the anaerobic biodegradation of hydrocarbons via the fumarate addition mechanism . This radical-mediated process involves three steps:

-

H-abstraction : A glycyl radical enzyme abstracts a hydrogen atom from a hydrocarbon (e.g., toluene or butane), generating a hydrocarbon radical.

-

Radical addition : The hydrocarbon radical adds to fumarate, forming a succinate derivative.

-

Regeneration : The product radical abstracts a hydrogen atom to regenerate the enzyme .

Computational studies show this reaction proceeds ~100 times faster for aromatic hydrocarbons (e.g., toluene) than aliphatic ones (e.g., butane) at 298 K due to differences in radical stabilization . The stereo-chemical preference of succinate products is dictated by isomer-specific radical addition kinetics .

Hydration/Dehydration Catalyzed by Fumarase

In the tricarboxylic acid (TCA) cycle, fumarase catalyzes the reversible hydration of fumarate to malate:

Fumarate2−+H2O⇌Malate2−(ΔG∘=−3.5kJ mol)[4]

Key mechanistic insights include:

-

Protonation states : Fumarate binds to the unprotonated enzyme, while malate binds to the protonated form .

-

Anion activation : Phosphate and fumarate act as allosteric activators, enhancing catalytic efficiency .

| Parameter | Value (Hydration) | Value (Dehydration) |

|---|---|---|

| kcat (s⁻¹) | 230 ± 40 | 180 ± 30 |

| Km (mM) | 0.12 ± 0.02 | 0.25 ± 0.04 |

Kinetic modeling of the 11-state mechanism reveals that proton addition precedes malate release in hydration, while dehydration involves proton generation before fumarate dissociation .

Acid-Base Equilibria and Ionic Interactions

This compound (HC4H2O4−) participates in pH-dependent equilibria:

HFUM−⇌FUM2−+H+(pKa=4.09)[4]

This property enables it to act as a buffer in biochemical systems. Ionic strength modulates its reactivity, with activity coefficients (γ) approximated using the Debye-Hückel equation :

logγ=−1+BIαz2I

where α=0.51 at 25 C , z=−2, and B=1.6m−1/2.

Esterification and Derivative Formation

This compound forms esters such as methyl this compound (C5H6O4), a fatty acid ester with applications in polymer chemistry . Its synthesis involves acid-catalyzed esterification:

Fumaric acid+CH3OH→Methyl hydrogen fumarate+H2O

Key properties:

Radical-Mediated Functionalization

This compound participates in radical reactions facilitated by sulfinate salts (e.g., zinc bis(fluoroalkanesulfinates)):

-

C–H functionalization : Radical intermediates add to fumarate’s double bond, enabling site-selective modifications .

-

Applications : Used in late-stage functionalization of bioactive molecules (e.g., hydroazidation of terpenes) .

| Reagent | Functional Group Introduced | Example Product |

|---|---|---|

| DFMS | -CF2H | Phenol bioisosteres |

| PSMS | -CH3 | SAM-inspired methylations |

Thermodynamic and Kinetic Parameters

Critical thermodynamic data for fumarate-related reactions :

| Reactant | ΔGf∘ (kJ/mol) | pKa |

|---|---|---|

| Fumarate2− | -600.03 | 4.09 |

| Malate2− | -840.59 | 4.715 |

Equilibrium constants (Keq) for fumarase-catalyzed hydration vary with ionic strength and temperature, emphasizing the role of non-covalent interactions .

This compound’s versatility stems from its dual reactivity as a nucleophile (via carboxylate groups) and electrophile (via α,β-unsaturated system). Its involvement in enzymatic, radical, and acid-base reactions underscores its biochemical and industrial significance, with ongoing research optimizing its applications in bioremediation and synthetic chemistry .

特性

分子式 |

C4H3O4- |

|---|---|

分子量 |

115.06 g/mol |

IUPAC名 |

(E)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-1/b2-1+ |

InChIキー |

VZCYOOQTPOCHFL-OWOJBTEDSA-M |

SMILES |

C(=CC(=O)[O-])C(=O)O |

異性体SMILES |

C(=C/C(=O)[O-])\C(=O)O |

正規SMILES |

C(=CC(=O)[O-])C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。